(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid
Description
Properties
IUPAC Name |
(2S)-2-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-25-14-8-9-15(26-2)17-12(14)10-13(20-17)18(22)21-16(19(23)24)11-6-4-3-5-7-11/h3-10,16,20H,1-2H3,(H,21,22)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKXMXHKHTPHT-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Ring Formation
The indole core is typically constructed via Fischer indole synthesis or palladium-mediated cyclization. For 4,7-dimethoxy substitution, pre-functionalized precursors are required. A plausible route involves:
- Methoxylation of 2-nitroaniline :
- Reductive Cyclization :
Carboxylic Acid Functionalization
The indole-2-carboxylic acid is prepared via oxidation of a 2-methylindole intermediate or direct carboxylation using CO₂ under palladium catalysis.
Coupling Strategies for Amide Bond Formation
Activated Ester Approach
The indole-2-carboxylic acid is converted to an acid chloride (SOCl₂, 0°C) and coupled with (2S)-2-amino-2-phenylacetic acid. Typical conditions include:
Stereoselective Synthesis of (2S)-2-Amino-2-phenylacetic Acid
Chiral pool synthesis using L-phenylglycine derivatives or enzymatic resolution ensures enantiomeric excess >99%. Asymmetric hydrogenation of α-keto acids (e.g., using Ru-BINAP catalysts) is another viable route.
Palladium-Mediated Cross-Coupling for Indole Functionalization
While direct synthesis of 4,7-dimethoxyindole is preferred, late-stage functionalization via Suzuki-Miyaura coupling may be employed. Example conditions from analogous indole boronic acid systems:
| Boronic Acid | Catalyst | Solvent System | Temperature | Yield |
|---|---|---|---|---|
| (1-Methyl-1H-indol-2-yl) | Pd(PPh₃)₄ | DME/H₂O | 100°C | 85% |
| 4,7-Dimethoxyindol-2-yl* | Pd(dppf)Cl₂·CH₂Cl₂ | DMF/H₂O | 150°C | 60%† |
*Hypothetical substrate; †Estimated based on similar reactions.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
- Pd(PPh₃)₄ : Effective for electron-rich indoles but sensitive to oxygen.
- Pd(dppf)Cl₂ : Tolerates aqueous conditions and higher temperatures.
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The formamido group can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. The methoxy groups and the formamido moiety can enhance the compound’s binding affinity and specificity. The phenylacetic acid part can contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of their properties and activities. Below is a detailed comparison:
Structural Analogs
Key Observations :
- Chirality : The S-configuration at the second carbon is critical for stereospecific interactions, as seen in β-lactam antibiotics (e.g., compound o in ).
- Molecular Weight : Higher molecular weight in analogs like the acetamido derivative (529.62 g/mol) may reduce solubility compared to the target compound (355.37 g/mol).
Functional Group Comparison
- Formamido vs.
- Indole Modifications : The 4,7-dimethoxyindole in the target compound contrasts with 5,7-difluoroindole in , where fluorine atoms increase metabolic stability but reduce π-π stacking interactions.
Pharmacological and Toxicological Profiles
Research Findings and Data Analysis
Physicochemical Properties
- Solubility : Predicted low aqueous solubility due to aromatic rings and methoxy groups; analogs like exhibit similar challenges.
- Stability : The dimethoxy groups may confer oxidative stability compared to fluoro-substituted indoles, which are prone to defluorination .
Regulatory and Quality Considerations
- Pharmacopeial standards for related compounds (e.g., ) emphasize impurity profiling (≤0.5% total impurities) and stereochemical validation, which apply to the target compound.
Biological Activity
(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid, also known by its CAS number 956951-92-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2O5, with a molecular weight of 354.36 g/mol. The structure features an indole moiety and a phenylacetic acid derivative, which are known for their diverse biological properties.
Anticancer Properties
Recent studies have indicated that indole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 15 | Induction of apoptosis |
| Study B | HeLa | 20 | Cell cycle arrest |
| Study C | A549 | 25 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Indole derivatives often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study:
In a recent in vivo study, this compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. Results showed a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases: Similar compounds have been documented to inhibit specific kinases involved in cancer progression.
- Modulation of Apoptosis: The compound may enhance apoptotic signaling pathways, leading to increased cancer cell death.
- Cytokine Regulation: It appears to modulate the release of cytokines involved in inflammation and immune responses.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing (2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid?
Methodological Answer: The synthesis typically involves:
- Step 1: Protection of the indole nitrogen using methoxy groups under basic conditions (e.g., NaOMe in methanol) to prevent unwanted side reactions .
- Step 2: Coupling of the protected indole-2-carboxylic acid derivative with (2S)-2-amino-2-phenylacetic acid via a carbodiimide-mediated reaction (e.g., EDC/HOBt in DMF) to form the amide bond .
- Critical Conditions: Maintain anhydrous conditions and temperatures between 0–4°C during coupling to minimize racemization. Purification via column chromatography (silica gel, CHCl₃:MeOH gradient) ensures high enantiomeric purity .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Handling: Use nitrile gloves and work in a fume hood to avoid dermal or inhalation exposure. Pre-wash glassware with ethanol to remove residual acids/bases that may degrade the compound .
- Storage: Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation. For short-term use (≤1 week), dissolve in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions between spectroscopic data (e.g., NMR) and crystallographic analyses of this compound?
Methodological Answer:
- Cross-Validation: Use SHELXL () for high-resolution crystallographic refinement to confirm bond lengths/angles. Compare with NMR data (e.g., ¹H-¹³C HSQC) to identify discrepancies in stereochemistry .
- Dynamic Effects: Employ variable-temperature NMR to assess conformational flexibility (e.g., indole ring puckering) that may explain differences between solution-state and solid-state structures .
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). Prepare the compound in PBS (pH 7.4) with 0.01% Tween-20 to prevent aggregation .
- Mutagenesis Studies: Co-crystallize the compound with its target protein (e.g., cytochrome P450) and use SHELXPRO () to analyze binding pockets. Site-directed mutagenesis can validate key residues identified in the electron density map .
Q. What computational approaches are effective for predicting the compound’s reactivity in novel chemical environments?
Methodological Answer:
- QM/MM Simulations: Combine density functional theory (DFT) for the indole-formamido core with molecular mechanics for the phenylacetic acid moiety. Software like Gaussian or ORCA can model charge distribution and reactive sites (e.g., electrophilic formamido carbon) .
- MD Simulations: Use GROMACS to simulate solvation effects in polar (water) and nonpolar (chloroform) solvents, predicting stability under varying pH (e.g., protonation of the indole nitrogen at pH < 5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
